2-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ultrasound-Assisted Synthesis and Anti-Tubercular Applications
A study by Nimbalkar et al. (2018) employed ultrasound-assisted synthesis to create novel derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. This method showcases the potential of similar compounds in the development of anti-tubercular drugs, highlighting the importance of molecular docking studies and ADMET properties evaluation in drug discovery processes (Nimbalkar et al., 2018).
Heteroatom-Bridged Calixarenes for Supramolecular Chemistry
Research by Wang and Yang (2004) on the synthesis of aza- and/or oxo-bridged calix[2]arene[2]triazines demonstrates the utility of such compounds in supramolecular chemistry. These novel macrocycles, with fine-tuned cavities, offer unique platforms for studying intermolecular interactions, showcasing how structural modifications at the molecular level can significantly impact chemical and physical properties (Wang & Yang, 2004).
Biomass-Derived Levulinic Acid for Tricyclic Compound Synthesis
Jha et al. (2013) developed an environmentally benign, transition-metal-free synthesis pathway for tricyclic compounds from renewable levulinic acid. This methodology, offering an efficient route for synthesizing complex molecules, illustrates the potential for sustainable chemical synthesis processes using biomass-derived starting materials (Jha et al., 2013).
Thermoresponsive Poly(N-isopropylacrylamide) Synthesis
A study by Narumi et al. (2008) on the synthesis of thermoresponsive polymers using azido end-functionalized poly(N-isopropylacrylamide) exemplifies the versatility of synthetic strategies for developing materials with tailored properties. The 'click' reaction approach for modifying end-groups showcases a method for adjusting the thermal response of polymers, relevant for applications in drug delivery and materials science (Narumi et al., 2008).
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-6-2-1-5-15(16)19(24)21-14-10-12-4-3-9-22-17(23)8-7-13(11-14)18(12)22/h1-2,5-6,10-11H,3-4,7-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCUTWPWXOBMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.